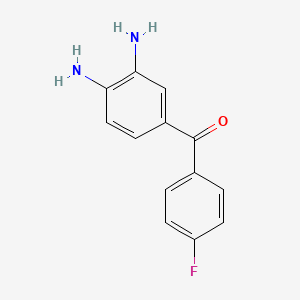

(3,4-Diaminophenyl)(4-fluorophenyl)methanone

Description

(3,4-Diaminophenyl)(4-fluorophenyl)methanone (CAS: 66938-86-1 or 67739-74-6; molecular formula: C₁₃H₁₁FN₂O; MW: 230.24) is a benzophenone derivative featuring two amino groups on the 3,4-positions of one phenyl ring and a fluorine substituent on the para position of the second phenyl ring . It serves as a critical intermediate in synthesizing Flubendazole, a broad-spectrum antiparasitic drug used in veterinary medicine . The compound is commercially produced by pharmaceutical manufacturers like Shree Ganesh Remedies Limited and Changzhou Yabang-QH Pharmachem Co., Ltd., highlighting its industrial relevance .

Properties

IUPAC Name |

(3,4-diaminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJNCNXARCUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985618 | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-86-1 | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diaminophenyl) (4-fluorophenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Diaminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diaminophenyl) (4-fluorophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 3,4-Diaminophenyl Compounds with 4-Fluorobenzoyl Chloride

Reaction Conditions: The typical laboratory synthesis involves reacting 3,4-diaminophenyl compounds with 4-fluorobenzoyl chloride in an anhydrous organic solvent such as dichloromethane or dimethylformamide (DMF). A base such as triethylamine is added to neutralize the hydrochloric acid generated during the reaction.

-

- Temperature control is critical, usually maintained between 0°C and room temperature to avoid side reactions.

- Reaction times range from 12 to 24 hours to ensure complete conversion.

- Post-reaction purification is commonly performed by silica gel column chromatography using ethyl acetate/hexane mixtures.

Outcome: This method yields the target ketone with high purity (≥99%) and melting points in the range of 116–119°C, indicative of the compound’s crystalline nature.

Reduction of Nitro Precursors Followed by Acylation

Starting Material: 4-amino-3-nitrobenzophenone derivatives are reduced to 3,4-diaminobenzophenones, which can then be further functionalized.

-

- Catalytic hydrogenation using Pd-based catalysts (e.g., Pd-Li/C) in organic solvents such as dimethylbenzene.

- Transfer hydrogenation using hydrogen donors like nafoxidine at moderate temperatures (around 60°C) for several hours.

Advantages: This method offers mild reaction conditions, high selectivity, and yields up to 98.9% with product purity exceeding 99.8% as confirmed by liquid chromatography-mass spectrometry (LC-MS).

Environmental and Safety Considerations: The process avoids the use of sodium sulfide or iron powder reductions that produce problematic sulfur-containing waste or pose safety hazards due to pyrophoric catalysts.

Friedel-Crafts Acylation via Acid Chloride Intermediates

Procedure: Oxalyl chloride is used to convert 4-fluorobenzoic acid into the corresponding acid chloride, which is then reacted with 3,4-diaminophenyl derivatives in the presence of Lewis acid catalysts such as anhydrous iron(III) chloride.

-

- The acid chloride formation is performed at 0°C to ambient temperature.

- The acylation is conducted in solvents like 1,2-dichloroethane with controlled addition of catalyst over 30 minutes.

- Post-reaction workup involves quenching in ice-water, heating to remove solvent, and washing with isobutanol and water to isolate the product.

Yields and Purity: This method affords yields around 80–90% for related compounds and can be adapted for fluorophenyl derivatives with appropriate modifications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation with 4-fluorobenzoyl chloride | 3,4-diaminophenyl, 4-fluorobenzoyl chloride, triethylamine | 0–25°C, 12–24 h, anhydrous solvent | 85–95 | ≥99 | Requires careful moisture control |

| Reduction of 4-amino-3-nitrobenzophenone + acylation | Pd-Li/C catalyst, nafoxidine, dimethylbenzene | 60°C, 5 h, transfer hydrogenation | 98.9 | 99.85 | Mild, environmentally friendly, high selectivity |

| Friedel-Crafts acylation via acid chloride | Oxalyl chloride, FeCl3, 1,2-dichloroethane | 0–25°C, catalyst addition over 30 min | 80–90 | High | Industrially scalable, requires acid chloride prep |

Research Findings and Optimization Notes

Catalyst Selection: Pd-based catalysts doped with metals such as Li improve selectivity and reduce byproduct formation during reduction steps.

Reaction Monitoring: LC-MS and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and product purity, with target purity >99% to meet pharmaceutical intermediate standards.

Environmental Impact: Transfer hydrogenation methods minimize hazardous waste compared to sodium sulfide or iron powder reductions, aligning with green chemistry principles.

Scale-Up Considerations: Industrial processes adapt laboratory methods by using industrial-grade reagents and optimizing solvent recovery and catalyst recycling to reduce costs and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diaminophenyl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amine and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (3,4-Diaminophenyl)(4-fluorophenyl)methanone exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism of action is believed to involve interference with tubulin dynamics, which is crucial for mitotic spindle assembly during cell division.

Pharmaceutical Intermediate

This compound serves as an essential intermediate in the synthesis of Flubendazole, an anthelmintic medication used to treat parasitic infections in animals such as dogs and cats . Its role in drug formulation underscores its significance in veterinary medicine.

The unique structural features of this compound, particularly the fluorine substitution at the para position on one phenyl ring and the presence of two amino groups, contribute to its reactivity and biological activity. These characteristics may enhance the compound's electronic properties and stability compared to similar compounds with different halogen substitutions .

- Cell Line Studies : Various studies have shown that this compound can effectively inhibit the growth of cancer cells by disrupting microtubule dynamics. This disruption leads to altered cell cycle progression and increased apoptosis.

- Flubendazole Synthesis : As a precursor to Flubendazole, this compound's synthesis is critical for producing effective treatments for parasitic infections in veterinary medicine .

Mechanism of Action

The mechanism of action of (3,4-Diaminophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with (3,4-diaminophenyl)(4-fluorophenyl)methanone:

Key Structural and Functional Differences:

- Amino vs. Methoxy Groups: The replacement of 3,4-amino groups with methoxy groups in (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone alters electronic properties, reducing hydrogen-bonding capacity but enhancing steric bulk .

- Fluorine Position: Bis(4-fluorophenyl)methanone lacks amino groups but features dual fluorine atoms, increasing lipophilicity and electron-withdrawing effects critical for OLED applications .

- Biological Activity : The triazolyl-thioether derivatives (e.g., ) exhibit antimicrobial activity due to the triazole ring, absent in the target compound .

This compound :

- Synthesis : Reacted with o-methyl-isourea methyl formate in a two-step process, achieving an 80.5% yield .

- Key Step : Intermediate filtration improves purity and process efficiency .

Analogues :

(3,4-Diaminophenyl)phenyl methanone: Synthesized via similar methods but without fluorination steps; used in Mebendazole production .

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: Prepared by refluxing with sodium tert-butoxide and 1-morpholinoethanone in toluene (88% yield) .

Bis(4-fluorophenyl)methanone: Synthesized via Pd-catalyzed coupling reactions (84% yield) for optoelectronic materials .

Physicochemical and Application-Based Comparison

Research Findings and Industrial Relevance

Flubendazole Synthesis : The target compound’s optimized synthesis (80.5% yield) demonstrates superior process efficiency compared to earlier methods .

OLED Applications: Bis(4-fluorophenyl)methanone derivatives achieve high external quantum efficiency (EQE) in hyperfluorescence OLEDs due to enhanced charge transport .

Biological Activity

(3,4-Diaminophenyl)(4-fluorophenyl)methanone , also known by its CAS number 66938-86-1, is a compound of significant interest in medicinal chemistry. Its structural characteristics and biological activities have made it a subject of various studies, particularly in the context of its application in pharmaceuticals, including its role as an intermediate in the synthesis of Flubendazole, an anthelmintic used to treat parasitic infections in animals.

Chemical Structure

The compound features a methanone functional group attached to a 3,4-diaminophenyl moiety and a 4-fluorophenyl substituent. The presence of the fluorine atom is notable as it often enhances the biological activity of organic compounds by improving their metabolic stability and bioavailability.

Medicinal Applications

- Anthelmintic Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound and related compounds:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

- Cytotoxicity Assessments : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, indicating potential anti-cancer properties.

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for (3,4-Diaminophenyl)(4-fluorophenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to form the ketone linkage between aromatic rings. Controlled conditions (e.g., anhydrous environment, Lewis acid catalysts like AlCl₃, and precise stoichiometry) are critical to minimize side reactions such as over-acylation or oxidation of the amino groups . Optimization parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Melting Point Analysis : 116–119°C (Ochre-Yellow crystals, purity ≥99%) .

- FT-IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3350–3450 cm⁻¹ (N-H stretch of aromatic amines) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities.

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.89 Å, b = 11.36 Å, c = 10.84 Å, β = 108.3° .

Q. What are the primary research applications of this compound in pharmaceutical development?

It serves as a key intermediate in synthesizing antiparasitic agents like flubendazole . Its amino and fluorophenyl groups enable structural modifications for targeting biological receptors (e.g., sigma receptors in neurological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Cross-validation using complementary techniques is essential:

- NMR Discrepancies : Compare ¹H/¹³C NMR data with computational predictions (DFT calculations).

- Crystallographic Ambiguities : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) and validate with R factors (<0.05 for high-resolution data) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (C₁₃H₁₀F₂N₂O, m/z 260.25) .

Q. What experimental design considerations are critical for crystallographic analysis of this compound?

- Crystal Growth : Use slow evaporation in solvents like ethanol or acetonitrile to obtain single crystals.

- Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Hydrogen Bonding Analysis : Identify intermolecular C–H⋯O interactions (e.g., chains parallel to the c-axis) to understand packing behavior .

Q. What strategies enhance the biological activity of derivatives of this compound?

- Structural Modifications : Introduce substituents (e.g., methoxy or piperazinyl groups) to improve receptor binding affinity. For example, fluorophenyl-methanone derivatives with piperazine linkages show enhanced sigma receptor selectivity .

- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes for PET imaging studies in neurological models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.